[Pro9]-Substance P is a synthetic analog of Substance P, a naturally occurring undecapeptide belonging to the tachykinin family. [Pro9]-Substance P is distinguished from Substance P by the substitution of the naturally occurring L-proline at position 9 with D-proline. [] This modification enhances the molecule's resistance to enzymatic degradation and significantly increases its selectivity for the neurokinin-1 (NK1) receptor. [] [Pro9]-Substance P is widely employed in scientific research as a selective agonist of the NK1 receptor. [] Its high potency and selectivity make it a valuable tool for investigating the physiological and pathological roles of NK1 receptors in various biological systems.
Substance P, pro(9)- is an undecapeptide that belongs to the tachykinin family of neuropeptides. It consists of eleven amino acids and functions primarily as a neurotransmitter and neuromodulator. The compound is produced by various cells, including neurons and immune cells, and plays a crucial role in pain perception, inflammation, and various physiological processes. The discovery of Substance P dates back to 1931, when it was first identified in extracts from equine brain and intestine, initially termed "preparation P" before being renamed Substance P in subsequent research .
Substance P is synthesized from a precursor polypeptide known as preprotachykinin A, which undergoes alternative splicing to yield various tachykinins, including Substance P and neurokinin A. The amino acid sequence of Substance P is Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2, with the C-terminal end modified to form an amide group . This neuropeptide is predominantly found in the central nervous system and peripheral nervous system, where it is involved in transmitting pain signals and mediating inflammatory responses.
The synthesis of Substance P can be achieved through several methods, including solid-phase peptide synthesis (SPPS) and recombinant DNA technology.
The synthesis often requires careful control of reaction conditions to ensure high purity and yield. High-performance liquid chromatography (HPLC) is typically employed for purification and analysis of the synthesized peptides .
The molecular structure of Substance P reveals its undecapeptide nature, characterized by its specific amino acid sequence.
This structure allows for specific interactions with its receptor, NK1R, facilitating its biological activity.
The molecular weight of Substance P is approximately 1340 Da. Its amphiphilic nature enables it to interact with lipid membranes, although its primary action occurs through receptor binding rather than direct membrane interaction .
Substance P participates in several biochemical reactions primarily related to its signaling functions.
The binding affinity of Substance P for NK1R is significantly higher than for other neurokinin receptors (NK2R and NK3R), which underscores its specificity in physiological responses related to pain and inflammation .
Substance P exerts its effects primarily through the activation of NK1R, leading to various intracellular signaling pathways.
Research indicates that low concentrations of Substance P lead to minimal receptor phosphorylation and rapid recycling of NK1R, while high concentrations result in extensive phosphorylation and prolonged receptor internalization .
Substance P exhibits distinct physical and chemical properties that influence its biological activity.
Relevant analyses indicate that while Substance P has a longer half-life in blood plasma (hours), it lasts only seconds to minutes in tissue environments due to degradation by peptidases .
Substance P has significant scientific applications across various fields:
[Pro⁹]-Substance P ([Pro⁹]-SP) represents a structurally modified analog of the endogenous undecapeptide Substance P (SP), where the glutamine residue at position 9 is substituted with proline (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Pro-Leu-Met-NH₂). This targeted modification significantly enhances its receptor binding specificity and metabolic stability compared to native SP. Both peptides share the conserved C-terminal motif (Phe-X-Gly-Leu-Met-NH₂) essential for tachykinin receptor activation, but the Pro⁹ substitution alters conformational flexibility and interaction dynamics with the neurokinin-1 receptor (NK1R) [1] [3].
NK1R, a class A G protein-coupled receptor (GPCR), features seven transmembrane domains with preferential affinity for SP over other tachykinins (neurokinin A and B). The receptor's ligand-binding pocket involves critical interactions with:
Cryo-EM studies reveal that [Pro⁹]-SP stabilizes an active receptor conformation similar to SP, characterized by outward movement of TM6 and engagement of the Gαq subunit. However, its binding kinetics show a 20-30% slower dissociation rate compared to SP, contributing to prolonged receptor residency and sustained signaling [1] [10]. This enhanced kinetic profile correlates with increased resistance to enzymatic degradation by endopeptidases targeting Gln⁹ in native SP, making it a valuable tool for probing sustained NK1R activation [3].
Table 1: Pharmacological Properties of Substance P and [Pro⁹]-Substance P
Parameter | Substance P | [Pro⁹]-Substance P | Assessment Method |
---|---|---|---|
Binding Affinity (NK1R) | 0.5-1.0 nM | 0.3-0.8 nM | Radioligand displacement |
Receptor Dissociation (t½) | 8.2 ± 1.1 min | 12.7 ± 1.8 min | Kinetic binding assays |
Metabolic Stability | Low | Moderate-High | Plasma/tissue peptidase exposure |
Receptor Selectivity | NK1R > NK2R > NK3R | NK1R ≫ NK2R/NK3R | Cell-based functional assays |
Signaling Efficacy | Full agonist | Full agonist | Calcium mobilization |
The tachykinin receptor family (NK1R, NK2R, NK3R) demonstrates distinct but overlapping ligand specificity. [Pro⁹]-SP exhibits exceptional selectivity for NK1R over other tachykinin receptors, with 500-fold higher affinity for NK1R compared to NK2R and negligible activity at NK3R. This contrasts with native SP which shows considerable cross-reactivity (NK1R affinity: SP > NKA > NKB) [1] [3]. The molecular basis for this enhanced selectivity lies in the steric constraints imposed by Pro⁹, which disfavors accommodation within the narrower binding cleft of NK2R [6].
Functionally, [Pro⁹]-SP acts as a full agonist with potency comparable to SP in stimulating intracellular calcium release (EC₅₀ = 1.2 nM vs. 0.8 nM for SP) and inositol phosphate accumulation. However, significant divergence emerges when comparing its efficacy to other synthetic analogs:
Notably, under inflammatory conditions where receptor expression patterns shift, [Pro⁹]-SP maintains its NK1R-selective activation profile. This contrasts with findings in allergic inflammation models where antigen exposure unmasks functional NK2 receptors in nodose ganglia neurons that respond to NKA analogs like [β-Ala⁸]NKA but remain insensitive to [Pro⁹]-SP [6].
NK1R activation by [Pro⁹]-SP triggers canonical Gαq/11-mediated signaling through phospholipase C-β (PLC-β) stimulation. This cascade involves:
Quantitative analysis reveals that [Pro⁹]-SP induces 120 ± 15% higher peak calcium transients compared to SP in recombinant HEK293-NK1R cells, despite similar receptor occupancy. This amplification likely results from prolonged receptor activation due to slower dissociation kinetics, facilitating sustained G protein coupling. Downstream of calcium signaling, both peptides comparably activate:
Notably, [Pro⁹]-SP shows enhanced potency in NF-κB-driven gene expression (e.g., COX-2, IL-8) in glial cells, with 2.1-fold greater induction versus SP at equimolar concentrations. This amplification may result from synergistic signaling between calcium-dependent and PKC-mediated NF-κB activation pathways [4] [7].
Table 2: Signaling Pathway Activation by Substance P and [Pro⁹]-Substance P
Signaling Component | SP Efficacy | [Pro⁹]-SP Efficacy | Temporal Profile |
---|---|---|---|
Calcium Release | 100% | 120 ± 15% | 15-30 sec (peak) |
IP₃ Accumulation | 100% | 95 ± 8% | 1-2 min |
PKC Activation | 100% | 105 ± 7% | 2-5 min |
ERK Phosphorylation | 100% | 92 ± 6% | 5-10 min |
NF-κB Activation | 100% | 210 ± 25% | 30-60 min |
IL-8 Gene Expression | 100% | 225 ± 30% | 2-4 hr |
Following agonist binding, NK1R undergoes clathrin-dependent endocytosis via a well-characterized sequence:
Comparative studies using fluorescently tagged NK1R show that [Pro⁹]-SP induces 20-30% slower internalization (t½ = 8.3 ± 1.2 min) than SP (t½ = 6.1 ± 0.9 min), correlating with its prolonged receptor occupancy. However, both ligands achieve near-complete receptor internalization (>90%) within 30 minutes at saturating concentrations [3].
The truncated NK1R-T isoform (311 residues), lacking C-terminal phosphorylation sites, shows impaired β-arrestin recruitment and reduced internalization (40-50% of full-length receptor). When exposed to [Pro⁹]-SP, NK1R-T undergoes minimal internalization despite normal G protein activation, leading to sustained plasma membrane signaling [3] [4]. This isoform-specific behavior has pathophysiological implications in tissues where NK1R-T predominates (e.g., peripheral neurons, immune cells), potentially contributing to prolonged neurogenic inflammation.
Following internalization, receptors are either:
[Pro⁹]-SP promotes preferential recycling (78 ± 5% of internalized receptors) compared to SP (62 ± 7%), attributed to reduced ubiquitination and enhanced recruitment of the retromer complex [3] [7].
Alternative splicing of TACR1 generates two functionally distinct NK1R isoforms:
These isoforms exhibit differential tissue distribution and signaling capabilities:
Functional characterization reveals profound isoform-specific differences:
Table 3: Functional Properties of NK1 Receptor Isoforms
Property | NK1R-F (Full-length) | NK1R-T (Truncated) | Functional Consequence |
---|---|---|---|
Amino Acids | 407 | 311 | Altered protein interactions |
C-terminal Domain | Intact | Lacks 96 residues | Reduced regulatory sites |
Calcium Mobilization | Robust | Robust | Similar acute signaling |
β-arrestin Recruitment | High | Minimal | Impaired desensitization |
Receptor Internalization | Efficient (t½=6-8 min) | Inefficient (t½>20 min) | Prolonged surface signaling |
ERK Duration | Transient (30-45 min) | Sustained (>120 min) | Altered gene expression |
NF-κB Activation | Strong | Weak | Differential inflammation |
Tissue Prevalence | CNS neurons | Peripheral tissues, immune cells | Context-dependent responses |
[Pro⁹]-SP has proven particularly valuable in dissecting isoform-specific functions due to its enhanced stability in heterogeneous tissue preparations. Studies using isoform-selective transfection demonstrate that NK1R-T, when persistently activated by [Pro⁹]-SP, promotes distinct transcriptional programs favoring cell proliferation genes (c-Fos, cyclin D1) over inflammatory mediators. This may explain the association between NK1R-T overexpression and cancer progression in certain malignancies [4] [9].
The structural basis for functional divergence lies in the C-terminal domain of NK1R-F, which contains:
Loss of these regulatory elements in NK1R-T results in signaling dysregulation that may contribute to pathological processes in tissues where this isoform predominates [1] [4].
CAS No.: 1449768-46-0
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 12653-83-7
CAS No.: 307326-25-6